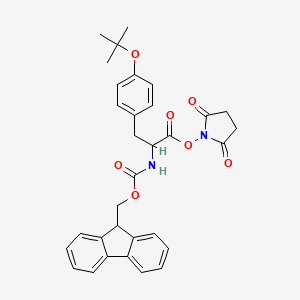

Fmoc-Tyr(tBu)-Osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O7/c1-32(2,3)40-21-14-12-20(13-15-21)18-27(30(37)41-34-28(35)16-17-29(34)36)33-31(38)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIKTNTHOGOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Evolution of Activated Amino Acid Derivatives in Contemporary Peptide Synthesis Methodologies

The journey to modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), has been marked by the development of sophisticated chemical tools designed to achieve high yields and purity. nih.govpeptide.com SPPS involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support. rsc.org This method's success hinges on two key chemical strategies: the use of protecting groups and the activation of the carboxylic acid group of the incoming amino acid.

Initially, methods relied on in-situ activation, where a coupling reagent is added to the reaction mixture to facilitate the formation of the peptide bond. However, the evolution of this field saw the introduction of pre-activated amino acid derivatives, such as active esters. google.com These derivatives are amino acids where the carboxylic acid group has been converted into a more reactive form, ready to react with the free amine of the peptide chain without the need for additional complex coupling reagents at the time of chain elongation. google.com

The N-hydroxysuccinimide (Osu) ester is a prominent example of such an activating group. chemimpex.comvulcanchem.comchemimpex.com Its use streamlines the synthesis process, often leading to faster and cleaner reactions with higher yields compared to methods requiring in-situ activation. The development of Fmoc (9-fluorenylmethoxycarbonyl) as a base-labile protecting group for the α-amino group was another revolutionary step. peptide.com The Fmoc/tBu (tert-butyl) strategy, which allows for mild deprotection conditions, became a dominant methodology in SPPS, offering an orthogonal protection scheme that prevents premature removal of side-chain protecting groups. peptide.com This combination of a stable, pre-activated ester (Osu) with the versatile Fmoc/tBu protection strategy represents a significant milestone in the evolution of peptide synthesis.

Significance of Fmoc Tyr Tbu Osu As a Tyrosine Building Block in Chemical Synthesis

Fmoc-Tyr(tBu)-Osu is a trifunctional derivative that embodies the advancements in peptide synthesis. Its significance lies in the specific roles of its three key components: the Fmoc group, the tert-butyl (tBu) group, and the N-hydroxysuccinimide (Osu) ester.

The Fmoc Group: This group protects the α-amino terminus of the tyrosine derivative. Its key advantage is its lability to mild basic conditions, typically a solution of piperidine (B6355638), which does not affect the acid-labile protecting groups on the peptide's side chains. This orthogonality is fundamental to the stepwise assembly of complex peptides.

The tert-Butyl (tBu) Group: Tyrosine possesses a phenolic hydroxyl group in its side chain which must be protected to prevent unwanted side reactions, such as acylation, during the coupling process. caymanchem.com The tBu group serves as an acid-labile protecting group for this hydroxyl function. It remains stable during the base-mediated Fmoc deprotection steps and is typically removed at the final stage of synthesis using strong acids like trifluoroacetic acid (TFA).

The N-hydroxysuccinimide (Osu) Ester: This moiety activates the carboxyl group of the tyrosine derivative. As an active ester, it facilitates efficient and rapid coupling to the free amino group of the growing peptide chain on the solid support. This pre-activation eliminates the need for adding separate, and often sensitive, coupling reagents during the coupling step, thereby simplifying the synthesis protocol and minimizing potential side reactions and purification challenges.

The combination of these three elements in a single molecule makes this compound a highly efficient and valuable building block. It is particularly important for synthesizing peptides where tyrosine plays a critical structural or functional role, such as in receptor-ligand binding studies or the investigation of protein-protein interactions. labcompare.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

| CAS Number | 155892-27-6 | chemimpex.comchemimpex.com |

| Molecular Formula | C32H32N2O7 | labcompare.comchemimpex.comchemimpex.com |

| Molecular Weight | 556.6 g/mol | chemimpex.comchemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 107 - 117 °C | chemimpex.comchemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.comchemimpex.com |

| Storage | 0 - 8 °C | chemimpex.com |

Research Scope and Challenges in the Utilization of Activated Tyrosine Esters

Precursor Synthesis and Protecting Group Strategies for Tyrosine Derivatives

The journey to this compound begins with the synthesis of its direct precursor, Fmoc-Tyr(tBu)-OH. This process requires the sequential and selective protection of the hydroxyl and amino functionalities of the tyrosine side chain and backbone, respectively.

Principles of Orthogonal Protecting Group Chemistry in Tyrosine Derivatization

The successful synthesis of complex peptides hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one type of protecting group in the presence of others. wikipedia.org In the context of Fmoc-Tyr(tBu)-OH, the Fmoc and tBu groups form an orthogonal pair. iris-biotech.de

The Fmoc group, protecting the α-amino group, is base-labile, while the tBu group, protecting the tyrosine side chain, is acid-labile. ontosight.aiwikipedia.org This orthogonality is fundamental to Fmoc-based SPPS. During each cycle of peptide chain elongation, the Fmoc group is removed with a base (like piperidine) to expose the free amine for coupling with the next Fmoc-protected amino acid. rsc.orgiris-biotech.de The tBu group, along with other acid-labile side-chain protecting groups, remains intact throughout the synthesis and is only removed during the final cleavage and deprotection step using a strong acid like TFA. ontosight.aiiris-biotech.de This ensures the integrity of the side chains and allows for the stepwise and controlled assembly of the peptide. peptide.com

The use of orthogonal protecting groups prevents unwanted side reactions and the formation of by-products, leading to higher purity and yield of the target peptide. ontosight.aipeptide.com For more complex syntheses, such as those involving on-resin modifications like cyclization or labeling, additional, mutually orthogonal protecting groups may be employed for specific side chains. thieme-connect.denih.gov

Carboxyl Activation Strategies for N-Hydroxysuccinimide (OSu) Ester Formation

Once Fmoc-Tyr(tBu)-OH is synthesized, the final step towards creating a reagent ready for efficient peptide coupling is the activation of its carboxylic acid group. Forming an N-Hydroxysuccinimide (OSu) ester is a prevalent method for this activation.

Classical and Modern Synthetic Routes to this compound

The conversion of the carboxylic acid of Fmoc-Tyr(tBu)-OH to its highly reactive OSu ester, this compound, facilitates efficient amide bond formation during peptide synthesis. bachem.com This pre-activated form allows for direct coupling to the free amino group of the growing peptide chain without the need for in-situ coupling reagents, which can sometimes lead to side reactions.

The classical and most common method for preparing NHS-esters involves the use of a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of N-hydroxysuccinimide (NHS). cellmosaic.comamerigoscientific.com The carbodiimide activates the carboxyl group of Fmoc-Tyr(tBu)-OH, which then reacts with NHS to form the stable, isolable active ester, this compound. cellmosaic.comgoogle.com A byproduct, dicyclohexylurea (DCU) in the case of DCC, is formed and can be removed by filtration. cellmosaic.com

Carbodiimide-Mediated Coupling Approaches

A prevalent method for the synthesis of this compound involves the activation of the carboxyl group of Fmoc-Tyr(tBu)-OH using a carbodiimide reagent in the presence of N-hydroxysuccinimide (NHS). Dicyclohexylcarbodiimide (DCC) is a commonly employed coupling agent for this transformation. rsc.orggoogle.comresearchgate.net The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form the desired active ester.

The general protocol involves dissolving Fmoc-Tyr(tBu)-OH and NHS in a suitable organic solvent, such as chloroform (B151607) or dichloromethane (B109758). rsc.orgresearchgate.net DCC is then added to the solution, and the reaction is stirred at room temperature. rsc.org A key advantage of using DCC is that the byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration. bachem.com Diisopropylcarbodiimide (DIC) is another carbodiimide that can be used and offers the advantage that the resulting urea (B33335) is more soluble, which can be beneficial in certain applications. chempep.com

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in carbodiimide-mediated coupling reactions to suppress side reactions and reduce the risk of racemization. bachem.comchempep.com

Alternative Activation Methods

Beyond carbodiimides, several other activation methods are utilized in peptide synthesis and can be applied to the formation of active esters like this compound. These alternatives often aim to improve coupling efficiency, reduce side reactions, and enhance the stability of the activated species.

One such class of reagents is the onium salts, which include aminium/uronium and phosphonium (B103445) salts. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can convert Fmoc-amino acids into their active OBt esters. chempep.comresearchgate.net These methods typically require the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). bachem.comchempep.com

Another approach involves the use of pre-formed active esters, such as pentafluorophenyl (Pfp) esters. chempep.comcore.ac.uk Fmoc-amino acid-OPfp esters are stable, crystalline compounds that can be isolated and stored, reacting rapidly during peptide coupling. bachem.comchempep.com

The formation of Fmoc-amino acid chlorides has also been explored as a method for creating highly reactive species for difficult coupling reactions. chempep.com

Considerations for Large-Scale Synthesis of this compound

The transition from laboratory-scale to large-scale synthesis of this compound presents several challenges. A key objective in industrial production is to develop a process that is not only efficient and high-yielding but also cost-effective and safe. google.com

One patented method for the large-scale preparation of Fmoc-Tyr(tBu)-OH, a direct precursor to this compound, focuses on avoiding the generation of enantiomers and ensuring product stability. google.com This process involves a six-step synthesis starting from L-Tyr, with the final step being the reaction of L-Tyr(tBu) with Fmoc-Osu in an aqueous solution with THF, controlling the pH between 8 and 10. google.com This method is highlighted as being applicable to large-scale production due to the absence of high-temperature and high-pressure reaction conditions. google.com

For the final activation step to form this compound on a large scale, the choice of coupling reagents and reaction conditions is critical. While DCC is effective, the removal of the DCU byproduct can be cumbersome in large reactors. The use of water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify purification, although its stability in aqueous solutions is limited. bachem.com The use of automated systems can also be beneficial for large-scale production.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to peptide synthesis. acs.orgnih.gov This includes the development of more environmentally friendly methods for preparing key intermediates like this compound.

Development of Environmentally Benign Solvents for Synthesis and Purification

A significant portion of the waste generated during peptide synthesis comes from the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgadvancedchemtech.com Consequently, a major focus of green chemistry in this field is the identification and implementation of greener solvent alternatives.

Several studies have explored the use of more benign solvents for peptide synthesis. Propylene carbonate has been shown to be a viable replacement for DCM and DMF in both solution-phase and solid-phase peptide synthesis. rsc.org Other solvents that have been investigated as greener alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). acs.orgacs.org Some research has even explored the use of water as a solvent for solid-phase peptide synthesis, which is highly environmentally friendly. advancedchemtech.com The solubility of Fmoc-amino acid derivatives in these alternative solvents is a critical factor for their successful implementation in automated synthesis. acs.org

Mechanochemical Synthesis Strategies (e.g., Ball Milling)

Mechanochemistry, particularly ball milling, has emerged as a promising green chemistry technique for organic synthesis, including peptide chemistry. acsgcipr.orgrsc.org This solvent-free or low-solvent approach involves the use of mechanical force to induce chemical reactions. uni-ruse.bg

Ball milling has been successfully applied to the synthesis of N-protected amino acids, including Fmoc derivatives. rsc.orgacs.org Studies have shown that the N-protection of amino acids can be achieved in a ball mill with high yields, often avoiding side products that can form in solution-based methods. rsc.org For instance, the formation of Fmoc-β-Ala-OH, a common impurity in the Fmoc protection of amino acids in solution, can be suppressed under mechanochemical conditions. rsc.org

Mechanochemical methods have also been developed for peptide bond formation, demonstrating high yields and low epimerization, even for challenging sequences. organic-chemistry.orgthieme-connect.com This suggests that the synthesis of this compound and its subsequent use in peptide coupling could potentially be adapted to ball milling conditions, significantly reducing solvent waste. researchgate.net

Nucleophilic Acyl Substitution Mechanisms Involving the OSu Leaving Group

The formation of a peptide bond utilizing this compound proceeds through a nucleophilic acyl substitution reaction. In this mechanism, the amino group of a resin-bound peptide or another amino acid derivative acts as a nucleophile, attacking the activated carboxyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide (HOSu) as a leaving group and forming the new amide (peptide) bond. The presence of the OSu group significantly increases the electrophilicity of the carbonyl carbon, making the reaction more efficient compared to using the non-activated carboxylic acid.

Kinetics and Energetics of Amide Bond Formation

The kinetics of the amide bond formation are significantly influenced by the OSu ester. Compared to their non-ester counterparts, OSu esters exhibit faster coupling kinetics. This accelerated rate is critical in SPPS to ensure complete coupling reactions, especially when dealing with sterically hindered amino acids or long peptide sequences, which can be prone to aggregation. The enhanced reactivity of the OSu ester helps to drive the reaction to completion, often resulting in higher purity and yield of the desired peptide. For instance, studies have shown that using this compound can lead to dipeptide synthesis with over 95% purity within minutes.

Role of Solvent Systems in Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in SPPS that can significantly impact the efficiency and selectivity of the coupling reaction involving this compound. Dimethylformamide (DMF) is a commonly used solvent due to its excellent ability to dissolve Fmoc-amino acid derivatives and its compatibility with the solid-phase resins. Polar aprotic solvents like DMF are favored as they can minimize side reactions such as racemization. The solubility of all reactants is key to ensuring a homogeneous reaction environment, which promotes efficient coupling. In cases of hydrophobic sequences, a mixture with other solvents like N-methyl-2-pyrrolidone (NMP) might be necessary to improve solubility and prevent aggregation. The reaction is typically conducted at room temperature, as elevated temperatures can increase the risk of hydrolysis of the OSu ester, which would reduce coupling efficiency.

Table 1: Common Solvents in this compound Coupling Reactions

| Solvent | Role and Characteristics |

| Dimethylformamide (DMF) | Optimal for dissolving Fmoc-amino acid derivatives and compatible with solid-phase resins. Minimizes racemization. |

| N-Methyl-2-pyrrolidone (NMP) | Used for hydrophobic sequences to improve solubility and minimize aggregation. |

| Tetrahydrofuran (THF)/Water | Balances solubility for both polar and non-polar reactants. google.com |

Investigation of Side Reactions During Fmoc Protection and Coupling

Despite the efficiency of this compound in peptide synthesis, several side reactions can occur during the introduction of the Fmoc group and the subsequent coupling steps, potentially leading to the formation of impurities.

Formation of β-Alanine Byproducts via Lossen Rearrangement

A well-documented side reaction is the formation of Fmoc-β-alanine and related dipeptides. nih.govchimia.ch This occurs through a Lossen-type rearrangement of the Fmoc-OSu reagent itself, particularly in the presence of a base. chimia.chresearchgate.net The mechanism involves the nucleophilic attack on a carbonyl group of the succinimide (B58015) ring, leading to a rearranged product. researchgate.netwiley-vch.de The formation of these β-alanine impurities is problematic as they can be incorporated into the growing peptide chain, resulting in a failure sequence that can be difficult to separate from the target peptide. chimia.ch The propensity for this side reaction increases when coupling sterically demanding amino acid derivatives. chimia.ch

Strategies for Mitigation of Undesired Byproduct Formation (e.g., Acylation of Tyrosine Side Chain)

The primary strategy to prevent acylation of the tyrosine side chain is the use of the tert-butyl (tBu) protecting group. caymanchem.com This group is stable under the basic conditions used for Fmoc deprotection but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.

To minimize other side reactions, several strategies can be employed:

Use of High-Purity Reagents: Starting with highly pure Fmoc-amino acids is crucial to avoid the introduction of pre-existing impurities. nih.gov

Optimized Coupling Conditions: Using additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can enhance reactivity and suppress racemization.

Controlled Reaction Time and Temperature: Extended reaction times or elevated temperatures can increase the likelihood of side reactions.

Double Coupling: For sterically hindered residues, performing the coupling reaction twice can help ensure completion and minimize the formation of deletion sequences.

Table 2: Mitigation Strategies for Side Reactions

| Side Reaction | Mitigation Strategy | Reference |

| β-Alanine Formation | Use of high-purity Fmoc-OSu; alternative Fmoc donors like Fmoc-2-mercaptobenzothiazole (MBT). | nih.govwiley-vch.de |

| Tyrosine Side-Chain Acylation | Protection of the hydroxyl group with a tBu group. | caymanchem.com |

| Racemization | Use of polar aprotic solvents; maintaining pH <10 during coupling; use of additives like HOBt or Oxyma Pure. | |

| Incomplete Coupling | Double coupling; extended reaction times for sterically hindered residues. |

Computational and Theoretical Studies of this compound Reactivity Profiles

Computational and theoretical studies provide valuable insights into the reactivity of this compound. These studies can model the reaction pathways of peptide bond formation, helping to elucidate the transition states and energy barriers involved in the nucleophilic acyl substitution mechanism. By understanding the electronic structure and steric factors that influence reactivity, these computational models can aid in predicting the efficiency of coupling reactions and the likelihood of side reactions. For example, density functional theory (DFT) calculations can be used to compare the activation energies for the desired peptide bond formation versus potential side reactions, thus guiding the optimization of reaction conditions. While specific computational studies focusing solely on this compound are part of a broader body of research into peptide coupling mechanisms, the general principles derived from these studies are applicable. They confirm the enhanced reactivity of OSu esters and can help in the rational design of new activating groups and protecting strategies to further improve the efficiency and fidelity of solid-phase peptide synthesis.

Applications and Advanced Methodologies in Peptide Synthesis Research Utilizing Fmoc Tyr Tbu Osu

Integration of Fmoc-Tyr(tBu)-Osu in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound is a key building block within this methodology. biosynth.com The Fmoc/tBu strategy is widely adopted due to its milder reaction conditions compared to the older Boc/Bzl approach, making it compatible with a broader range of peptide modifications. biosynth.comaltabioscience.com The synthesis process involves the sequential addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.com

The use of this compound is particularly advantageous in SPPS. The Fmoc group at the α-amino position is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting the acid-labile tBu protecting group on the tyrosine side chain. google.com This orthogonality of protecting groups is fundamental to the success of SPPS, allowing for the selective deprotection and coupling of amino acids. biosynth.com The pre-activated Osu ester of this compound facilitates efficient coupling to the free amine of the resin-bound peptide, often without the need for additional coupling reagents, which can streamline the synthesis process.

Optimization of Coupling Conditions in SPPS

Achieving high coupling efficiency is critical in SPPS to ensure the desired peptide sequence is synthesized with high purity. While the Osu ester of this compound is considered "active" and can facilitate direct coupling, the optimization of reaction conditions remains a key aspect of successful peptide synthesis.

Several factors influence the efficiency of the coupling reaction, including the choice of solvent, coupling reagents (if used), and reaction time. For many standard amino acids, a single coupling cycle with an excess of the Fmoc-amino acid derivative is sufficient. nih.gov However, for sterically hindered amino acids or during the synthesis of "difficult sequences," more potent coupling reagents and optimized conditions are often necessary to drive the reaction to completion. chempep.comnih.gov

Commonly used coupling reagents in Fmoc-SPPS include aminium/uronium salts like HBTU and HATU, which convert the Fmoc-amino acid into a more reactive species. chempep.compeptide.com The choice of base is also crucial, with N,N-diisopropylethylamine (DIEA) being frequently used. However, for certain amino acids, less nucleophilic bases like collidine may be preferred to minimize side reactions such as racemization. chempep.com Monitoring the completion of the coupling reaction is often performed using colorimetric tests, such as the ninhydrin (B49086) (Kaiser) test, which detects the presence of unreacted free amines. chempep.com

Table 1: Common Coupling Reagents and Conditions in Fmoc-SPPS

| Coupling Reagent | Activator/Base System | Typical Reaction Time | Notes |

|---|---|---|---|

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIEA | ~1 hour | A widely used and effective coupling reagent. americanpeptidesociety.org |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIEA or Collidine | ~1 hour | More potent than HBTU, often used for hindered couplings. chempep.compeptide.com |

| DCC (N,N'-Dicyclohexylcarbodiimide) / HOBt (Hydroxybenzotriazole) | - | 15-20 minutes (pre-activation) | A classic coupling method, though the urea (B33335) byproduct can be problematic. chempep.com |

Strategies for Preventing Deletion and Truncation Sequences

The formation of deletion and truncation sequences represents a significant challenge in SPPS, leading to impurities that can be difficult to separate from the target peptide. Deletion sequences arise from incomplete coupling reactions, where an amino acid fails to be incorporated into the growing peptide chain. Truncation sequences are the result of capping unreacted amino groups to prevent them from reacting in subsequent cycles. polypeptide.com

Several strategies are employed to minimize these side reactions:

Capping: After a coupling step, any unreacted free amines can be permanently blocked by acylation with a highly reactive agent like acetic anhydride. This prevents the formation of a deletion sequence in the next cycle, instead creating a truncated peptide which is typically easier to purify. chempep.com

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid can help to drive the reaction to completion, especially for difficult couplings. nih.gov

Use of Potent Coupling Reagents: For sterically hindered amino acids or problematic sequences, employing more powerful coupling reagents like HATU can significantly improve coupling efficiency and reduce the likelihood of deletion sequences. chempep.com

Backbone Protection: The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt interchain hydrogen bonding and aggregation, which is a major cause of incomplete reactions in "difficult sequences". chempep.comluxembourg-bio.com

Considerations for Automated and Large-Scale SPPS

The principles of Fmoc-SPPS are readily adaptable to automated synthesizers, which have become indispensable tools in both academic research and industrial peptide production. bachem.comrsc.org The compatibility of this compound with automated protocols is a key advantage. The strong UV absorbance of the dibenzofulvene byproduct released during Fmoc deprotection allows for real-time monitoring of the reaction progress. chempep.comnih.gov

When scaling up SPPS from the laboratory to an industrial setting, several factors become critical:

Reagent Solubility and Consumption: Reagents and protected amino acids like this compound must be highly soluble in the reaction solvents to avoid precipitation and ensure efficient mixing. rsc.org While SPPS is known for its use of excess reagents to drive reactions, minimizing this excess is a key consideration for cost-effectiveness and sustainability in large-scale production. rsc.org

Resin Swelling and Mechanical Stability: The solid support resin swells and shrinks during the various steps of the synthesis cycle. This must be accounted for in the design of the reaction vessel to ensure proper mixing and solvent flow. bachem.com The mechanical stability of the resin is also important to prevent fragmentation during prolonged synthesis.

Solution-Phase Peptide Synthesis Applications of this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later joined together. This compound can also be utilized in solution-phase protocols.

In solution-phase synthesis, the coupling reactions occur in a homogenous solution, and purification is typically performed after each step. The pre-activated Osu ester of this compound is advantageous as it allows for direct coupling to the free amine of another amino acid or peptide fragment without the need for in-situ activation, simplifying the reaction procedure. The Fmoc and tBu protecting groups offer the same orthogonal protection scheme as in SPPS, allowing for selective deprotection and chain elongation. biosynth.com

Regioselective Functionalization and Derivatization via Tyrosine Residues

The phenolic side chain of tyrosine offers a unique site for chemical modification, enabling the introduction of various functionalities to tailor the properties of peptides. The use of this compound in peptide synthesis provides a strategic entry point for such modifications. After the peptide chain is assembled and the tBu protecting group is removed, the exposed hydroxyl group of the tyrosine residue becomes available for regioselective functionalization.

Recent research has explored various methods for the late-stage functionalization of tyrosine residues, including metal-catalyzed C-H activation and enzymatic modifications. acs.orgnih.gov These approaches allow for the introduction of labels, cross-linkers, or other moieties that can enhance the biological activity or stability of the peptide.

Site-Specific Incorporation of Modified Tyrosine Analogs (e.g., Sulfated Tyrosine)

Tyrosine sulfation is a crucial post-translational modification that plays a role in various biological processes, including protein-protein interactions. sigmaaldrich-jp.com The chemical synthesis of sulfated tyrosine-containing peptides has historically been challenging due to the acid-lability of the sulfate (B86663) ester. thieme-connect.de

One successful strategy involves the direct incorporation of a protected sulfated tyrosine derivative during SPPS. While Fmoc-Tyr(SO3Na)-OH and its salts are used, they often require specific coupling conditions. thieme-connect.de An alternative and promising approach is the use of a fully side-chain protected derivative like Fmoc-Tyr(SO3nP)-OH (where nP is neopentyl). This derivative is more compatible with standard coupling methods and has excellent solubility, making it well-suited for automated synthesis. sigmaaldrich-jp.com

The synthesis of such modified peptides often relies on the Fmoc/tBu strategy, where the acid-labile side-chain protecting groups and the resin linker can be cleaved under mild acidic conditions that are compatible with the sensitive sulfate group. thieme-connect.de The development of these specialized building blocks, used in conjunction with standard SPPS protocols, has greatly facilitated the study of tyrosine sulfation and its biological implications. chemrxiv.org

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| Osu | N-hydroxysuccinimide ester |

| Boc | tert-Butyloxycarbonyl |

| DMF | Dimethylformamide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIEA | N,N-Diisopropylethylamine |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| HOBt | Hydroxybenzotriazole |

| Hmb | 2-hydroxy-4-methoxybenzyl |

| Fmoc-Tyr(SO3Na)-OH | N-α-Fmoc-L-tyrosine-O-sulfate, sodium salt |

| Fmoc-Tyr(SO3nP)-OH | N-α-Fmoc-O-(neopentyl-sulfo)-L-tyrosine |

Advanced Strategies for Tyrosine Phosphorylation in Peptides

The phosphorylation of tyrosine residues is a critical post-translational modification (PTM) that governs numerous cellular signaling pathways. The synthesis of phosphotyrosine-containing peptides is therefore essential for studying these processes. While this compound is primarily a precursor for incorporating a protected tyrosine, its downstream modification into phosphotyrosine is a key application that relies on sophisticated chemical strategies. labcompare.com The "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated during synthesis, is a common and effective method. rsc.org

Advanced strategies for producing phosphotyrosine peptides often involve the stepwise incorporation of protected phosphoamino acids during solid-phase peptide synthesis (SPPS). google.com Several Fmoc-protected phosphotyrosine derivatives are available for this purpose, each with distinct advantages and limitations. sigmaaldrich.com

Commonly Used Phosphotyrosine Building Blocks for Fmoc-SPPS:

| Building Block | Key Features & Deprotection | Coupling Recommendations |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Most popular derivative. The partially protected phosphate (B84403) can complicate coupling. The benzyl (B1604629) (Bzl) group is removed during final acid cleavage (e.g., with TFA). rsc.orgsigmaaldrich.com | Best results are achieved with uronium-based reagents like HBTU or HATU, often requiring an increased amount of a tertiary base such as DIPEA. sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Tyr(PO(NMe₂)₂)-OH | The tetramethyl phosphorodiamidate offers full phosphate protection, preventing side reactions and improving solubility. rsc.orgsigmaaldrich.com Deprotection requires a two-step acid treatment. rsc.org | Can be coupled using standard methods like PyBOP®/DIPEA or TBTU/DIPEA. sigmaaldrich.com |

| Fmoc-Tyr(PO₃H₂)-OH | Incorporated with the phosphate group unprotected. google.comsigmaaldrich.com This can lead to sluggish coupling and potential side reactions like pyrophosphate formation, especially with adjacent phosphotyrosine residues. google.com | Requires careful optimization of coupling conditions to ensure efficient amide bond formation. google.com |

Another advanced approach is post-synthetic phosphorylation. In this method, a peptide containing tyrosine is first synthesized, often using a precursor like Fmoc-Tyr(tBu)-OH or its activated Osu ester derivative in the initial steps. The side-chain protecting group (in this case, tert-Butyl) is selectively removed to expose the hydroxyl group, which is then phosphorylated on the solid support or in solution. peptide.com This requires an orthogonal protection scheme where the side-chain protection of the target tyrosine can be removed without cleaving the peptide from the resin or removing other protecting groups. peptide.com For instance, a trityl (Trt) protecting group, which can be cleaved under very mild acidic conditions, might be used on the tyrosine destined for phosphorylation. rsc.org

Synthesis of Tyrosine-Containing Peptides and Peptidomimetics for Structural and Mechanistic Research

This compound and its corresponding carboxylic acid, Fmoc-Tyr(tBu)-OH, are fundamental reagents for constructing peptides and peptidomimetics used to investigate biological structure and function. chemimpex.com The tert-Butyl (tBu) group provides robust protection for the tyrosine hydroxyl function during peptide chain elongation, preventing unwanted side reactions, while the Fmoc group allows for orthogonal deprotection under basic conditions. peptide.com The N-hydroxysuccinimide (OSu) ester is a pre-activated form of the amino acid, designed for efficient coupling, particularly in solution-phase synthesis or for attaching the amino acid to a peptide fragment. bachem.compnas.orgbachem.com

Research Applications in Structural and Mechanistic Studies:

Enzyme-Substrate Interactions: Synthetic peptides containing tyrosine are created to serve as substrates or inhibitors for enzymes, particularly protein kinases and phosphatases. By studying how these enzymes interact with the synthetic peptides, researchers can elucidate catalytic mechanisms. For example, the synthesis of L-benzyl tyrosine thiol carboxylic acid analogues has been used to probe the active site and inhibitory mechanisms of metallo-β-lactamases. nih.govtandfonline.com

Protein Structure and Folding: The total chemical synthesis of proteins or large protein fragments allows for the precise incorporation of modified amino acids to study protein structure. pnas.org The synthesis of fragments of Staphylococcal nuclease, for instance, was an early example of using protected amino acid active esters to build up segments of a protein for structural studies. pnas.org

Peptidomimetics for Enhanced Properties: Linear peptides often suffer from poor metabolic stability and bioavailability. frontiersin.org Peptidomimetics—molecules that mimic the structure of natural peptides—are designed to overcome these limitations while retaining biological activity. frontiersin.orgnih.gov The synthesis of peptidomimetics often starts with standard protected amino acids. For instance, unnatural tyrosine analogues like 2',6'-dimethyl-L-tyrosine are incorporated into peptidomimetics to create opioid ligands with superior potency and receptor selectivity. researchgate.net The synthesis of such analogues often involves multi-step chemical routes starting from protected tyrosine derivatives. researchgate.net

Probing Biological Mechanisms with Unnatural Amino Acids (UAAs): The genetic or chemical incorporation of tyrosine analogues with altered electronic properties (e.g., fluorinated or chlorinated tyrosines) into a protein allows for detailed mechanistic investigation. rsc.orgacs.org These UAAs act as probes to study processes like proton-coupled electron transfer in enzymes, providing insights that are not possible with natural amino acids alone. acs.org The synthesis of these analogues is a key step in such studies. rsc.orgacs.org

The table below summarizes examples of how tyrosine-containing peptides and their mimics, synthesized using foundational reagents like this compound, are applied in research.

Examples of Synthesized Peptides/Mimetics and Their Research Purpose:

| Synthesized Molecule Type | Starting Material Basis | Research Application | Key Finding/Purpose |

| Opioid Peptidomimetics | Boc-2',6'-dimethyl-L-tyrosine | Development of synthetic opioid ligands researchgate.net | Incorporation of unnatural tyrosine analogues leads to superior potency and receptor selectivity. researchgate.net |

| Metallo-β-lactamase Inhibitors | Boc-L-tyrosine methyl ester | Study of antibiotic resistance mechanisms nih.gov | Synthesis of tyrosine thiol analogues helps to understand structure-activity relationships for enzyme inhibition. nih.gov |

| Hsp90/Cdc37 Interaction Inhibitors | Fmoc/tBu protected amino acids | Development of anticancer therapeutics nih.gov | Rational design of linear and cyclic peptides to disrupt protein-protein interactions. nih.gov |

| Oxidase Functional Models | Unnatural Tyrosine Analogs | Investigation of O₂ reduction mechanisms acs.org | Genetic incorporation of halogenated tyrosines helps define the role of the amino acid's pKa and reduction potential in catalysis. acs.org |

These examples highlight how the controlled, stepwise synthesis enabled by reagents like this compound is crucial for creating tailored molecules that can answer fundamental questions in structural biology and enzymology. nih.govrsc.org

Analytical and Characterization Methodologies in Research on Fmoc Tyr Tbu Osu

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in the analysis of Fmoc-Tyr(tBu)-Osu, providing insights into its molecular structure and the transformation of functional groups during synthesis and subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of key structural motifs. For instance, the characteristic signals for the aromatic protons of the Fmoc group, the protons of the tyrosine ring, and the tert-butyl group can be unambiguously identified. nih.gov In a synthetic context, NMR can track the progress of the reaction by monitoring the disappearance of signals from the starting materials and the appearance of signals corresponding to the product. For example, during the synthesis of Fmoc-Ser(TBS)-OH, the presence of a doublet at δH 6.94 in the ¹H NMR spectrum, which correlates with a carbon at δC 165.7 in an HSQC experiment, confirms the formation of an imine. nih.gov

Table 1: Representative ¹H NMR Data for Related Fmoc-Amino Acids

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc Group Protons | 7.20 - 7.80 | Multiplet |

| Tyrosine Aromatic Protons | 6.80 - 7.20 | Multiplet |

| Alpha-Proton | 4.20 - 4.50 | Multiplet |

| Beta-Protons | 2.90 - 3.20 | Multiplet |

| tert-Butyl Protons | ~1.30 | Singlet |

Note: Exact chemical shifts can vary depending on the solvent and specific molecular environment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The presence of the urethane (B1682113) carbonyl of the Fmoc group, the ester carbonyl of the Osu group, and the aromatic C-H and C=C stretching vibrations can all be confirmed by their characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for monitoring reactions involving the Fmoc group. wiley-vch.de The fluorenyl group possesses a strong chromophore, exhibiting distinct absorption maxima. wiley-vch.de This property is exploited in SPPS to quantify the extent of Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct released during the deprotection step. wikipedia.org The progress of reactions involving the Fmoc protecting group can be monitored by observing changes in the UV spectrum at wavelengths around 267, 290, and 301 nm. wiley-vch.de

Chromatographic Techniques for Assessment of Synthetic Purity and Reaction Completeness

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate assessment of purity and reaction yield.

High-Performance Liquid Chromatography (HPLC) for Reaction Yield and Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound and related compounds. Reversed-phase HPLC, often using a C18 column with a gradient of acetonitrile (B52724) in water (often with a trifluoroacetic acid modifier), is commonly employed. By comparing the peak area of the product to that of known standards, the reaction yield and purity can be accurately quantified. rsc.org For instance, the purity of Fmoc-amino acids is often specified to be ≥99% by HPLC analysis. HPLC is also crucial for detecting potential side products, such as dipeptides or β-alanine adducts that can form during the synthesis of Fmoc-amino acids. ub.edu

Table 2: Typical HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile in water with 0.1% TFA |

| Flow Rate | 1 mL/min |

Thin-Layer Chromatography (TLC) for Reaction Screening and Optimization

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions in real-time. patsnap.comgoogle.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. patsnap.comgoogle.com The components on the TLC plate are typically detected under a UV lamp, where the Fmoc group provides strong visualization at 254 nm. unimi.it Staining with reagents like ninhydrin (B49086) can be used to detect free amines, which is useful for confirming the completion of coupling reactions or the removal of the Fmoc protecting group. unimi.it For example, during the synthesis of Fmoc-Gln(Trt)-OSu, TLC is used to monitor the reaction until the starting material is no longer detectable. google.com

Mass Spectrometry (MS) for Confirmation of Synthetic Products, Intermediates, and Byproducts

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound, its intermediates, and any potential byproducts. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. csic.es The expected molecular ion peak, often observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, provides definitive confirmation of the successful synthesis of the target compound. rsc.orgcsic.es For Fmoc-L-Tyr(tBu)-OSu, the calculated molecular weight is 556.61 g/mol . scbt.comnih.gov

In-Situ Monitoring Techniques for Real-Time Analysis of Coupling Reactions

The efficiency of the coupling step in Solid-Phase Peptide Synthesis (SPPS) is critical for the successful synthesis of high-purity peptides. In-situ monitoring techniques provide real-time data on the progress of the reaction, allowing for optimization of coupling times and confirmation of reaction completion. This avoids unnecessary extensions of reaction time or the premature termination of a slow coupling, which can lead to deletion sequences or other impurities. For the incorporation of this compound, several methodologies can be employed for real-time or near real-time analysis.

Refractive Index (RI) Monitoring

A powerful and non-invasive technique for monitoring the progress of reactions in real-time is the measurement of the refractive index (RI) of the reaction solution. csic.es In SPPS, changes in the concentration of solutes in the liquid phase, such as the amino acid derivative being coupled, directly correlate with changes in the solution's RI. This method offers a continuous stream of data without interfering with the reaction.

In a study focused on real-time monitoring of SPPS, the coupling reaction of Fmoc-Tyr(tBu)-OH (a precursor to the OSu ester or used in conjunction with in-situ activating agents) was monitored using an in-line refractometer. csic.es The process involved circulating the reaction mixture from the synthesis vessel through a measurement cell. The RI of the solution was recorded as the activated Fmoc-Tyr(tBu)-OH was consumed by the free amines on the resin. A stable RI reading indicates that the concentration of the amino acid in the solution is no longer changing, signifying the completion of the coupling reaction. csic.es

The table below outlines the parameters used in a research setting for monitoring the coupling of Fmoc-protected amino acids, including Fmoc-Tyr(tBu)-OH, using RI. csic.es

Table 1: Experimental Parameters for Real-Time RI Monitoring of Fmoc-Tyr(tBu)-OH Coupling

| Parameter | Value / Description | Source |

|---|---|---|

| Technique | Refractive Index (RI) Measurement | csic.es |

| Resin | H-Ile-O-CT-resin | csic.es |

| Amino Acid Derivative | Fmoc-Tyr(tBu)-OH | csic.es |

| Activating Agents | N,N′-diisopropylcarbodiimide (DIC) and OxymaPure | csic.es |

| Solvent | Dimethylformamide (DMF) | csic.es |

| Concentration | 0.2 M solution of Fmoc-Tyr(tBu)-OH and OxymaPure in DMF | csic.es |

| Monitoring Principle | The consumption of the Fmoc-amino acid derivative by the resin-bound amine leads to a decrease in its concentration in the solution, causing a corresponding change in the refractive index. The reaction is considered complete when the RI value reaches a stable plateau. | csic.es |

UV-Vis Spectroscopy

While direct monitoring of the this compound concentration during coupling can be challenging, UV-Vis spectroscopy is an essential in-situ technique for the preceding Fmoc deprotection step. chempep.comnih.gov The successful removal of the Nα-Fmoc protecting group is a prerequisite for the coupling reaction to occur. chempep.com This deprotection step, typically performed with a piperidine (B6355638) solution, releases dibenzofulvene (DBF), which subsequently reacts with piperidine to form a piperidine-fulvene adduct. csic.eschempep.com

This adduct possesses a strong UV chromophore, and its concentration in the reaction solution can be quantified in real-time by passing the solution through a flow-through UV-Vis spectrophotometer. nih.govgoogle.com The completion of the deprotection reaction is confirmed when the UV absorbance returns to a baseline level, indicating that all Fmoc groups have been cleaved and washed away. google.com This ensures that the maximum number of amino groups on the resin are available for the subsequent coupling with this compound. This method provides critical, albeit indirect, real-time data essential for the success of the coupling reaction. chempep.com

Table 2: Principles of UV-Vis Monitoring in Fmoc-SPPS

| Monitored Step | Analyte | Principle | Significance for Coupling | Source |

|---|

| Fmoc Deprotection | Piperidine-Dibenzofulvene Adduct | The cleavage of the Fmoc group by piperidine releases dibenzofulvene, which forms a UV-active adduct. The concentration of this adduct is proportional to the extent of Fmoc group removal. | Confirms the complete availability of free N-terminal amines on the peptide-resin, which is essential for the subsequent coupling reaction to proceed to completion. | chempep.comnih.govgoogle.com |

By combining these in-situ monitoring techniques, researchers and manufacturers can exercise precise control over the peptide synthesis process, ensuring that each coupling step, including the incorporation of this compound, is efficient and complete, thereby maximizing the yield and purity of the final peptide product.

Comparative Studies and Future Research Directions for Fmoc Tyr Tbu Osu Chemistry

Comparative Analysis with Alternative Activated Tyrosine Derivatives and Coupling Reagents

The efficiency and outcome of peptide synthesis are critically dependent on the choice of activated amino acid derivatives and coupling reagents. Fmoc-Tyr(tBu)-Osu, as a pre-activated ester, offers distinct advantages and disadvantages when compared to other available methodologies.

This compound is an N-hydroxysuccinimide (OSu) ester, a type of active ester that facilitates efficient coupling to the free amino group of a growing peptide chain without the need for additional in situ coupling reagents. This pre-activated nature streamlines the synthesis process, particularly in automated solid-phase peptide synthesis (SPPS). The OSu group enhances the reactivity of the carboxyl group, promoting nucleophilic attack by the amine and ensuring efficient peptide bond formation.

In contrast, non-activated derivatives such as Fmoc-Tyr(tBu)-OH require the addition of a separate coupling reagent to facilitate the amide bond formation. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). While effective, the use of these reagents introduces additional complexity and potential for side reactions.

The coupling efficiency of this compound is generally high, often exceeding 90% under optimized conditions in SPPS. This is comparable to the efficiency achieved with potent coupling reagents like HATU. However, the reaction kinetics of OSu esters can be slower than those mediated by uronium/aminium reagents. The choice between a pre-activated ester and an in-situ activation strategy often depends on the specific peptide sequence, with difficult or sterically hindered couplings potentially benefiting from the higher reactivity of reagents like HATU. chempep.com

Below is a comparative table of different activation strategies for Fmoc-Tyr(tBu).

Table 1: Comparison of Activation Strategies for Fmoc-Tyr(tBu)

| Activation Strategy | Reagent(s) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Pre-activated Ester | This compound | - Simplified protocol - Reduced risk of side reactions from coupling reagents | - Potentially slower reaction kinetics compared to uronium/aminium reagents |

| In situ Activation (Carbodiimide) | Fmoc-Tyr(tBu)-OH + DIC/DCC | - Cost-effective | - Formation of insoluble urea (B33335) byproducts (with DCC) - Potential for racemization |

| In situ Activation (Uronium/Aminium) | Fmoc-Tyr(tBu)-OH + HATU/HBTU | - High coupling efficiency - Fast reaction kinetics | - Higher cost - Potential for side reactions if not used correctly |

A significant advantage of using this compound is the minimization of side products associated with coupling reagents. For instance, the use of DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove. While DIC avoids this particular issue, both can contribute to racemization, especially when used with additives like HOBt (Hydroxybenzotriazole). bibliomed.org

The primary side reaction of concern with active esters, including OSu esters, is the acylation of the hydroxyl group on the tyrosine side chain if it is not adequately protected. nih.gov However, the tert-butyl (tBu) protecting group on this compound is generally stable under the basic conditions of Fmoc deprotection and effectively prevents this O-acylation. peptide.com

When using Fmoc-Tyr(tBu)-OH with coupling reagents, side reactions can arise from the reagents themselves. For example, guanidinylation of the free amine can occur with certain uronium reagents. iris-biotech.de Furthermore, the introduction of the Fmoc group itself can lead to impurities like the formation of Fmoc-dipeptides. nih.gov

The choice of protecting group on the tyrosine side chain also influences side product formation. While the tBu group is standard for Fmoc chemistry, alternatives like the benzyl (B1604629) (Bzl) group are also used. peptide.com However, the Bzl group is partially labile to the trifluoroacetic acid (TFA) used for final cleavage in Fmoc SPPS, which can lead to premature deprotection and subsequent side reactions. peptide.com

Evaluation of Coupling Efficiency and Reaction Profiles

Novel Reagents for Fmoc-Protection to Mitigate Impurity Formation

The introduction of the Fmoc protecting group is typically achieved using Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide). wiley-vch.de However, both of these reagents can lead to the formation of impurities. Fmoc-Cl can cause the formation of Fmoc-dipeptides and even tripeptides, which are difficult to separate from the desired product. researchgate.net Fmoc-OSu, while generally cleaner, can lead to the formation of Fmoc-β-Ala-OH through a Lossen-type rearrangement. nih.govub.edu

To address these issues, novel reagents for Fmoc protection have been developed. Oxime-based reagents, such as those derived from ethyl cyano(hydroxyimino)acetate (Oxyma), have shown promise in providing clean and efficient Fmoc protection with minimal dipeptide formation. nih.govresearchgate.net Another approach has been the development of more stable activated esters for Fmoc introduction, such as Fmoc-OASUD (9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro jocpr.comjocpr.comundecane-2,4-dione ester), which is reported to be less prone to the side reactions seen with Fmoc-OSu. researchgate.net

Intermediate silylation of the amino acid with reagents like chlorotrimethylsilane (B32843) before the addition of the Fmoc-protecting agent has also been proposed as a method to prevent the formation of oligomeric impurities. nih.gov

Emerging Trends and Unexplored Research Avenues in this compound Utilization and Synthesis

While this compound is a well-established reagent, research continues to explore new applications and synthetic improvements.

One emerging trend is the use of modified tyrosine residues to create peptides with novel properties. This includes the incorporation of non-natural tyrosine analogs to probe protein structure and function or to enhance therapeutic properties. nih.gov The synthesis of these analogs often requires specialized protecting group strategies and coupling conditions, where the reliability of reagents like this compound is valuable.

The development of more efficient and environmentally friendly synthetic routes to this compound is an ongoing area of interest. This includes exploring enzymatic methods for protection and activation steps, which could reduce the reliance on potentially hazardous reagents and solvents.

Another area of future research lies in the application of this compound in the synthesis of peptide-based biomaterials and for bioconjugation. csic.esrsc.org The ability to precisely incorporate tyrosine residues allows for subsequent modification, for example, through enzymatic or chemical ligation, to attach other molecules like drugs, imaging agents, or polymers.

Furthermore, the synthesis of peptides containing post-translationally modified tyrosine, such as phosphotyrosine, is of great interest in cell signaling research. sigmaaldrich-jp.com While specific Fmoc-protected phosphotyrosine derivatives are available, the development of more robust and efficient methods for their incorporation remains an active field of research. The potential for on-resin phosphorylation of a deprotected tyrosine residue, made possible by orthogonal protecting group strategies, is a promising avenue.

Finally, the exploration of this compound in novel synthetic methodologies, such as flow chemistry for peptide synthesis, could offer advantages in terms of speed, efficiency, and scalability.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | This compound |

| N-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine | Fmoc-Tyr(tBu)-OH |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| Hydroxybenzotriazole | HOBt |

| Trifluoroacetic acid | TFA |

| N-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-tyrosine | Fmoc-Tyr(Bzl)-OH |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl |

| 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide | Fmoc-OSu |

| Ethyl cyano(hydroxyimino)acetate | Oxyma |

Q & A

Q. What are the standard protocols for synthesizing peptides using Fmoc-Tyr(tBu)-Osu in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : In SPPS, this compound is coupled to a resin-bound peptide chain using activation reagents. For example, details coupling with Fmoc-AA-OH/DIC/Oxyma (1:1:1 ratio) in DMF at room temperature for 1 hour after pre-activation. Deprotection is achieved with 20% piperidine/DMF (1 min + 7 min cycles). After coupling, the Fmoc group is removed to enable subsequent amino acid additions. Resins like Rink amide AMPS (loading 0.64 mmol g⁻¹) are commonly used .

Q. What analytical methods are recommended for assessing the purity of this compound derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard, with purity thresholds >98% (as per ). Specific rotation ([α]₂₄ᴅ) in DMF (-30.0° to -27.0°) and enantiomeric purity (≤0.1% D-enantiomer) should also be verified. Karl Fischer titration ensures low water content (<1.0%) .

Q. How should this compound solutions be prepared and stored to prevent degradation?

- Methodological Answer : Dissolve in DMF or DCM, as these solvents minimize aggregation. Aliquot solutions to avoid freeze-thaw cycles, and store at -80°C (stable for 6 months) or -20°C (1 month). Pre-warming to 37°C with sonication improves solubility .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in sterically hindered peptide sequences?

- Methodological Answer : Steric hindrance requires tailored activation strategies. shows that using HOSu/DCC for pre-activation (e.g., synthesizing this compound intermediates) improves coupling yields. Alternatively, recommends HATU/DIPEA for rapid coupling. Double coupling (repeating the reaction) and extended reaction times (overnight) may also enhance efficiency .

Q. What strategies mitigate racemization during the incorporation of this compound into peptide sequences?

- Methodological Answer : Racemization is minimized by using low-basicity conditions. highlights DAST-mediated fluorination at 25°C under nitrogen, which avoids excessive heating. Coupling with Oxyma (a non-nucleophilic additive) instead of HOBt reduces side reactions. Monitoring enantiomeric purity via chiral HPLC is critical .

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer : Solubility discrepancies often arise from batch-specific impurities or solvent choice. and emphasize using DMF for polar peptides and DCM for hydrophobic intermediates. Pre-solubilization in minimal THF followed by dilution into the reaction solvent can also prevent aggregation .

Q. What purification techniques are most effective for this compound-containing peptides with poor chromatographic separation?

- Methodological Answer : For closely eluting peaks, orthogonal methods like ion-exchange chromatography (IEC) or preparative HPLC with gradient elution (e.g., 0.1% TFA in acetonitrile/water) are recommended. describes recrystallization in ethyl acetate for intermediates, while uses MgSO₄ drying and reduced-pressure distillation for fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.